molecular formula C6H7ClN2O2 B8782676 (6-Chloro-4-methoxypyridazin-3-YL)methanol

(6-Chloro-4-methoxypyridazin-3-YL)methanol

Cat. No.: B8782676
M. Wt: 174.58 g/mol
InChI Key: FNWAACINLBIQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-methoxypyridazin-3-YL)methanol is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

(6-chloro-4-methoxypyridazin-3-yl)methanol

InChI

InChI=1S/C6H7ClN2O2/c1-11-5-2-6(7)9-8-4(5)3-10/h2,10H,3H2,1H3

InChI Key

FNWAACINLBIQHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN=C1CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIBAL (1N solution in THF, 4 mL) is added to a stirred solution of 6-chloro-4-methoxy-pyridazine-3-carboxylic acid methyl ester (182 mg, 0.9 mmol) in CH2Cl2 (10 mL) cooled to 0° C. The solution is stirred at 0° C. for 3 hours. Excess (Na2SO4).10H2O is then added and the mixture is stirred at room temperature for 45 minutes. The solid is washed with EtOAc, filtered, and the filtrate evaporated in vacuo. The resulting alcohol is used without further purification in the next step.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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